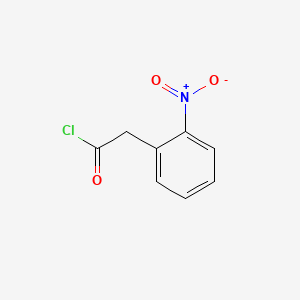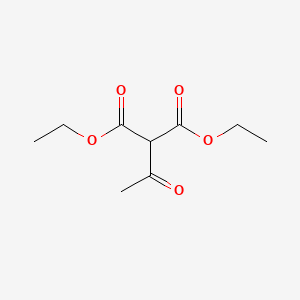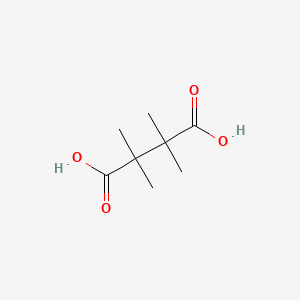
2-(2-nitrophenyl)acetyl chloride
Descripción general
Descripción
2-(2-nitrophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a nitro group at the ortho position. This compound is primarily used in organic synthesis as an intermediate for various chemical reactions.
Aplicaciones Científicas De Investigación
2-(2-nitrophenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-nitrophenyl)acetyl chloride may also interact with various biological targets.
Mode of Action
The alcohol is esterified with the compound, proceeding through the acid chloride or acid anhydride . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s possible that this compound might affect similar biochemical pathways.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.
Análisis Bioquímico
Biochemical Properties
o-Nitrophenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of glycosides. The o-nitrophenyl group within the compound is used as a protecting group with latent activation potential. This group is stable under common synthetic conditions and can be activated for displacement reactions. o-Nitrophenylacetyl chloride interacts with various enzymes and proteins, including those involved in nucleophilic acyl substitution reactions. These interactions often involve the activation and displacement of the o-nitrophenyl group, facilitating the synthesis of complex molecules .
Cellular Effects
o-Nitrophenylacetyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of chloride channels and transporters, which play a crucial role in maintaining cellular ion homeostasis . By modulating the activity of these channels, o-Nitrophenylacetyl chloride can impact cell signaling and metabolic pathways, leading to changes in cellular function and gene expression.
Molecular Mechanism
The molecular mechanism of o-Nitrophenylacetyl chloride involves its interaction with biomolecules through nucleophilic acyl substitution reactions. The compound’s acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, o-Nitrophenylacetyl chloride can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Nitrophenylacetyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that o-Nitrophenylacetyl chloride can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of o-Nitrophenylacetyl chloride vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, o-Nitrophenylacetyl chloride can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
o-Nitrophenylacetyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This interaction can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, o-Nitrophenylacetyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of o-Nitrophenylacetyl chloride are crucial for its biochemical activity and overall function within the cell.
Subcellular Localization
The subcellular localization of o-Nitrophenylacetyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular structures, including the endoplasmic reticulum, mitochondria, and nucleus . This localization is essential for its activity and function, as it allows o-Nitrophenylacetyl chloride to interact with specific biomolecules and participate in targeted biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-nitrophenyl)acetyl chloride can be synthesized through several methods. One common route involves the reaction of o-nitrophenylacetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of o-nitrophenylacetyl chloride and the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
In industrial settings, the production of o-nitrophenylacetyl chloride often involves continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control over reaction conditions and minimizes the risks associated with handling hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-nitrophenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of o-nitrophenylacetyl chloride from o-nitrophenylacetic acid.
Hydrogen Gas: Employed in the reduction of the nitro group to an amino group.
Water: Facilitates the hydrolysis of o-nitrophenylacetyl chloride.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
o-Nitrophenylacetic Acid: Produced via hydrolysis.
o-Aminophenylacetyl Chloride: Obtained through the reduction of the nitro group.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetyl Chloride: Lacks the nitro group and is less reactive towards nucleophiles.
p-Nitrophenylacetyl Chloride: Has the nitro group at the para position, affecting its reactivity and steric properties.
m-Nitrophenylacetyl Chloride: Features the nitro group at the meta position, influencing its chemical behavior differently.
Uniqueness
2-(2-nitrophenyl)acetyl chloride is unique due to the ortho position of the nitro group, which significantly impacts its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct synthetic applications compared to its meta and para counterparts.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTDBYAOZVFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177299 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22751-23-1 | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrophenylacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzeneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction explored in these research papers involving o-Nitrophenylacetyl chloride?
A1: The research papers primarily focus on utilizing o-Nitrophenylacetyl chloride as a reagent in amide synthesis. Specifically, it reacts with N-hydroxy-N-substituted benzamides to produce novel benzamide derivatives. [, ] These reactions are typically carried out in the presence of a base and an appropriate solvent like dichloromethane.
Q2: What spectroscopic techniques are commonly employed to characterize the products derived from reactions using o-Nitrophenylacetyl chloride?
A2: The research emphasizes the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, to confirm the structures of the synthesized compounds. [, ] Infrared (IR) spectroscopy is also frequently used to identify characteristic functional groups. Additionally, High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for further structural confirmation. []
Q3: Beyond amide synthesis, what other applications of o-Nitrophenylacetyl chloride are highlighted in the research?
A3: One study showcases the use of o-Nitrophenylacetyl chloride in a multi-step synthesis of dl-Anonaine, a methylenedioxy-aporphine alkaloid. [] This synthesis involves reacting o-Nitrophenylacetyl chloride with β-3,4-methylenedioxy-phenylethylamine, followed by a series of cyclization and reduction steps. This highlights the versatility of o-Nitrophenylacetyl chloride as a building block in complex organic synthesis.
Q4: What insights does the research provide regarding the stability or reactivity of o-Nitrophenylacetyl chloride?
A4: While the provided research focuses primarily on product characterization, one study indirectly suggests the reactivity of o-Nitrophenylacetyl chloride by converting it to 2-(2-nitrophenyl)-1-phenylethanone using benzene and aluminum chloride under ultrasonic irradiation. [] This indicates potential sensitivity to specific reaction conditions and the need for controlled environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)

